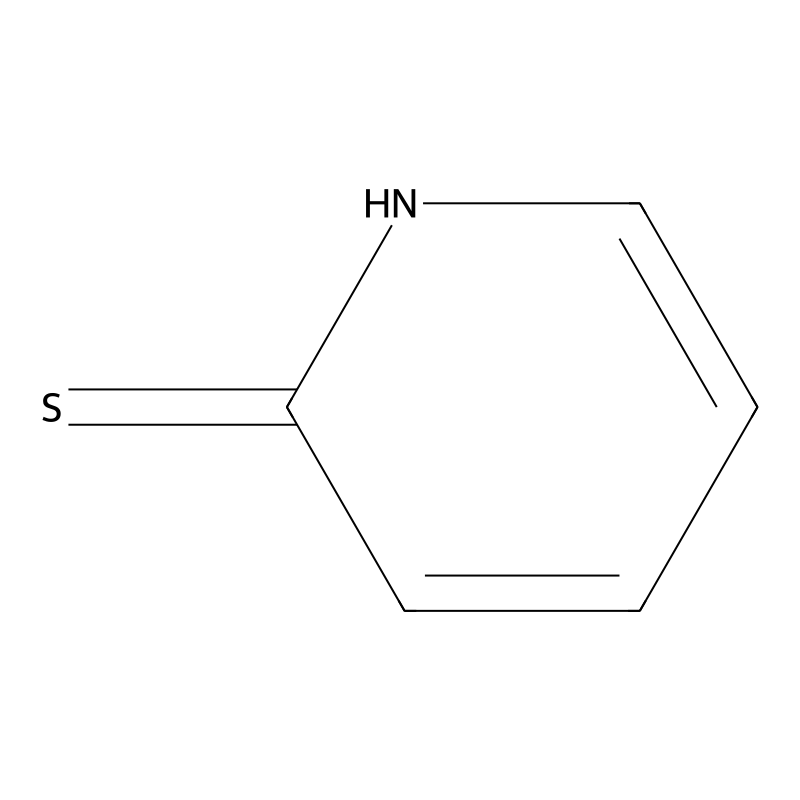

2-Mercaptopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatization Agent for Alkylating Agents

One crucial application of 2-Mercaptopyridine lies in detecting and quantifying alkylating agents in complex mixtures. These agents can be hazardous and require sensitive analysis. Researchers have developed a method where 2-Mercaptopyridine reacts with the alkylating agent, forming a derivative that can be separated and measured using techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection []. This method offers high sensitivity and allows for detection of alkylating agents even in low concentrations [].

Chelating Ligand

2-Mercaptopyridine, along with its oxidized form (2,2'-dipyridyl disulfide), demonstrates excellent chelating properties. These compounds can bind to metal ions, forming stable complexes. Studies have shown that 2-Mercaptopyridine can form a complex with indium(III) (In(PyS)3) in supercritical carbon dioxide, a unique reaction environment []. This finding has potential implications for material science and catalysis involving indium.

Purification of Plasmid DNA

2-Mercaptopyridine finds application in the purification of plasmid DNA, a crucial tool in molecular biology research. By coating porous media with 2-Mercaptopyridine, researchers can achieve rapid and selective removal of impurities like RNA and proteins from plasmid DNA preparations []. This method offers a faster and potentially more efficient alternative to traditional purification techniques.

Metal-Free Catalysis

Recent research explores the potential of 2-Mercaptopyridine as a catalyst in organic reactions. Studies have demonstrated its effectiveness in metal-free catalysis, specifically for isodesmic C-H borylation of heteroarenes. This reaction involves introducing a boron atom into an aromatic molecule while cleaving a carbon-hydrogen bond. Using 2-Mercaptopyridine as a catalyst offers an environmentally friendly and potentially cost-effective approach to this valuable organic transformation [].

- The bracketed numbers after each paragraph indicate the reference source listed at the end of this document.

2-Mercaptopyridine is an organosulfur compound with the chemical formula HSC₅H₄N. This yellow crystalline solid is a derivative of pyridine, characterized by the presence of a thiol (-SH) group attached to the second carbon of the pyridine ring. The compound is notable for its chelating properties, allowing it to form complexes with various metal ions, which enhances its utility in coordination chemistry and catalysis .

2-Mercaptopyridine exhibits tautomerism, existing in both thione (or thioamide) and thiol forms, with the predominant form influenced by factors such as temperature and solvent polarity. Its ability to act as a protecting group for amines and imides further underscores its versatility in organic synthesis .

2-Mercaptopyridine can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system [4]. Proper personal protective equipment (PPE) like gloves, safety glasses, and fume hood usage is recommended when handling this compound [4].

Data source:

- Sigma-Aldrich. (n.d.). 2-Mercaptopyridine [Fact Sheet]. Retrieved from

- Hoogerheide, J. G., & Scott, R. A. (2005). Use of 2-mercaptopyridine for the determination of alkylating agents in complex matrices: application to dimethyl sulfate [Abstract]. Talanta, 65(2), 453-460.

- Wikipedia. (2024, May 29). 2-Mercaptopyridine. Retrieved from

- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Mercaptopyridine. Retrieved from

- Oxidation: It can oxidize to form 2,2'-dipyridyl disulfide, a reaction that is autocatalytic in the presence of amines .

- Chelation: The compound acts as a chelating ligand, forming stable complexes with metal ions such as indium(III) in supercritical carbon dioxide .

- Acylation: It can acylate phenols, amines, and carboxylic acids, making it useful in various synthetic applications .

Additionally, it can be reduced from its disulfide form through hydride reduction processes .

Research indicates that 2-mercaptopyridine possesses various biological activities. It has been studied for its potential antioxidant properties due to its thiol group, which can scavenge free radicals. Furthermore, it has been shown to exhibit antimicrobial activity against certain pathogens, making it a candidate for pharmaceutical applications .

The compound's interactions at the molecular level have been explored through techniques such as surface-enhanced Raman scattering (SERS), revealing insights into its protonation states and reactivity under different conditions .

Several methods exist for synthesizing 2-mercaptopyridine:

- Traditional Method: The original synthesis involves heating 2-chloropyridine with calcium hydrogen sulfide .

- Alternative Routes: A more convenient method involves reacting 2-chloropyridine with thiourea in ethanol and aqueous ammonia under reflux conditions .

- Industrial Method: Recent patents describe industrial-scale production using anhydrous sodium bisulfide and organic solvents, optimizing reaction conditions for higher yields and purity .

- Microwave-Assisted Synthesis: Another innovative approach involves the condensation of α,β-unsaturated ketones with malononitrile and thiols under microwave irradiation .

2-Mercaptopyridine finds applications across various fields:

- Coordination Chemistry: Its ability to form stable complexes makes it valuable in metal ion extraction and purification processes.

- Organic Synthesis: It serves as a reagent for acylation reactions and as a protecting group in synthetic pathways.

- Catalysis: The compound is utilized in metal-free catalysis for C-H borylation reactions involving heteroarenes .

- Biological Research: Its potential as an antioxidant and antimicrobial agent positions it as a candidate for drug development .

Studies exploring the interactions of 2-mercaptopyridine have highlighted its unique properties compared to other thiol-containing compounds. For instance, research using surface-enhanced Raman scattering has shown how its protonation and deprotonation behavior differs significantly from related compounds like 4-mercaptopyridine. These differences are crucial for understanding its reactivity and potential applications in nanotechnology and sensing technologies .

Several compounds share structural similarities with 2-mercaptopyridine. Below is a comparison highlighting their unique features:

The unique positioning of the thiol group in 2-mercaptopyridine significantly influences its chemical behavior, making it distinct from these similar compounds. Its ability to engage in specific reactions while maintaining stability under various conditions underscores its importance in both synthetic chemistry and biological systems.